molecular formula C21H27N3O2S B5373449 N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide

N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide

货号 B5373449
分子量: 385.5 g/mol
InChI 键: VLRRFHYYRSFFSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells.

作用机制

BTK is a key mediator of B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. When BCR is activated, BTK is recruited to the membrane and phosphorylated, leading to the activation of downstream signaling pathways such as PI3K/Akt and NF-κB. N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and inducing apoptosis of B cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, with no significant effect on other kinases such as Tec, Itk, or EGFR. It also has good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. In preclinical studies, this compound has been well-tolerated and shown to have minimal toxicity to normal tissues.

实验室实验的优点和局限性

One advantage of N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling and induction of apoptosis in B cells. However, one limitation is that it may not be effective in all types of B cell malignancies, as some tumors may have alternative survival pathways that are not dependent on BTK. Additionally, the optimal dosing and treatment schedule of this compound may vary depending on the specific disease and patient population.

未来方向

For research on N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide may include investigating its potential in combination with other targeted therapies or immunotherapies, as well as exploring its activity in other types of cancer or autoimmune diseases that involve B cell signaling pathways. Additionally, further studies may be needed to elucidate the mechanisms of resistance to BTK inhibitors and identify biomarkers that can predict response to therapy.

合成方法

The synthesis of N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide involves several steps, starting with the reaction of 2-chloro-N-(2-adamantyl)acetamide with sodium thiomethoxide to obtain N-(2-adamantyl)-2-(methylthio)acetamide. This intermediate is then reacted with 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinethiol to obtain the final product, this compound. The synthesis method has been described in detail in a patent by Takeda Pharmaceutical Company Limited (US Patent 9,326,983 B2).

科学研究应用

N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide has been studied extensively in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis (programmed cell death) of B cells. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of B cell malignancies.

属性

IUPAC Name

N-(2-adamantyl)-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-12-3-17(10-26-2)18(9-22)21(23-12)27-11-19(25)24-20-15-5-13-4-14(7-15)8-16(20)6-13/h3,13-16,20H,4-8,10-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRRFHYYRSFFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2C3CC4CC(C3)CC2C4)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。